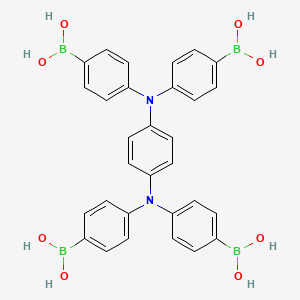
((1,4-Phenylenebis(azanetriyl))tetrakis(benzene-4,1-diyl))tetraboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1,4-Phenylenebis(azanetriyl))tetrakis(benzene-4,1-diyl))tetraboronic acid is a complex organic compound with the molecular formula C34H24N2O8. This compound is known for its unique structure, which includes multiple boronic acid groups attached to a central aromatic core. It is used in various scientific research applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1,4-Phenylenebis(azanetriyl))tetrakis(benzene-4,1-diyl))tetraboronic acid typically involves the reaction of 1,4-phenylenediamine with benzene-4,1-diboronic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
((1,4-Phenylenebis(azanetriyl))tetrakis(benzene-4,1-diyl))tetraboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride; in solvents like ethanol or methanol.
Substitution: Palladium catalysts, bases like potassium carbonate; in solvents such as DMF or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines. Substitution reactions typically result in the formation of biaryl compounds .
Scientific Research Applications
((1,4-Phenylenebis(azanetriyl))tetrakis(benzene-4,1-diyl))tetraboronic acid is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions like the Suzuki coupling.
Biology: Employed in the development of fluorescent probes for imaging and diagnostic applications.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of ((1,4-Phenylenebis(azanetriyl))tetrakis(benzene-4,1-diyl))tetraboronic acid involves its ability to form stable complexes with various substrates. The boronic acid groups can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is exploited in various applications, including catalysis and molecular recognition .
Comparison with Similar Compounds
Similar Compounds
- 4,4’,4’‘,4’‘’-(1,4-Phenylenedinitrilo)tetrabenzoic acid
- (Ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid
Uniqueness
((1,4-Phenylenebis(azanetriyl))tetrakis(benzene-4,1-diyl))tetraboronic acid is unique due to its multiple boronic acid groups, which enhance its reactivity and versatility in various chemical reactions. This makes it particularly valuable in applications requiring strong and stable interactions with other molecules .
Properties
Molecular Formula |
C30H28B4N2O8 |
|---|---|
Molecular Weight |
587.8 g/mol |
IUPAC Name |
[4-(4-borono-N-[4-(4-borono-N-(4-boronophenyl)anilino)phenyl]anilino)phenyl]boronic acid |
InChI |
InChI=1S/C30H28B4N2O8/c37-31(38)21-1-9-25(10-2-21)35(26-11-3-22(4-12-26)32(39)40)29-17-19-30(20-18-29)36(27-13-5-23(6-14-27)33(41)42)28-15-7-24(8-16-28)34(43)44/h1-20,37-44H |
InChI Key |
PDDHFUIYHHKGBP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)N(C2=CC=C(C=C2)B(O)O)C3=CC=C(C=C3)N(C4=CC=C(C=C4)B(O)O)C5=CC=C(C=C5)B(O)O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


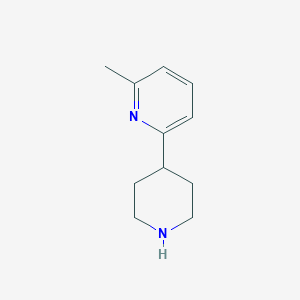
![[1-(2-Ethyl-2-fluorobutyl)piperidin-4-yl]methanol](/img/structure/B13330773.png)
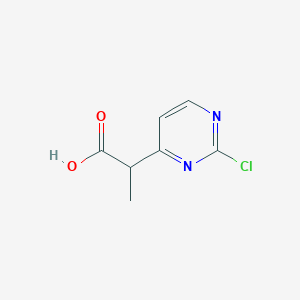
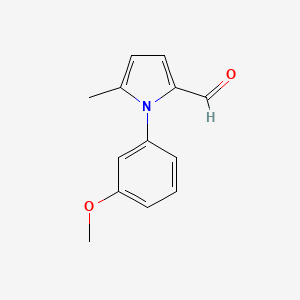
![3-(tert-Butyl) 7-ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,7-dicarboxylate](/img/structure/B13330796.png)
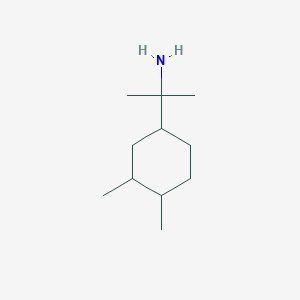
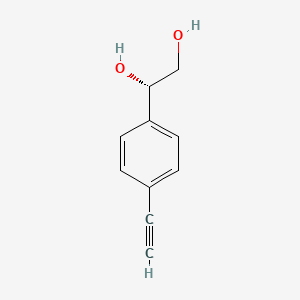
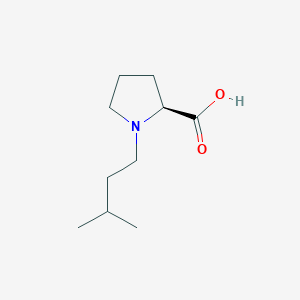
![Ethyl 7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B13330813.png)
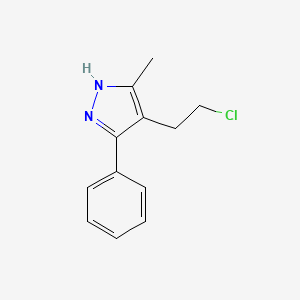
![N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]carbamoyl chloride](/img/structure/B13330818.png)
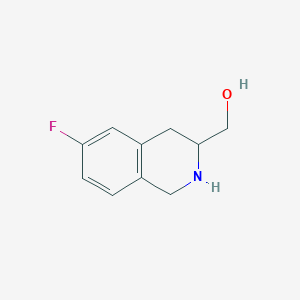
![tert-butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B13330836.png)
![tert-Butyl 5-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B13330840.png)
